endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Overview
Description
endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane: is a bicyclic compound featuring a Boc-protected amino group. This compound is notable for its rigid structure, which makes it an interesting subject for various chemical and pharmacological studies. The bicyclic framework provides conformational constraints that can be exploited in the design of bioactive molecules.
Mechanism of Action
Target of Action
Endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane is a conformationally restricted bicyclic KOR agonist . The primary targets of this compound are the Kappa Opioid Receptors (KOR) . These receptors are one of the three types of opioid receptors found in the nervous system, the others being mu and delta. KOR plays a crucial role in pain perception, mood regulation, and consciousness .
Mode of Action
This compound interacts with its targets, the KOR, by binding to them in a specific manner . The high KOR affinity of endo-configured amines indicates that the dihedral angle of the KOR pharmacophoric element N (pyrrolidine)–C–C–N (phenylacetyl) of 42° is close to the bioactive conformation of more flexible KOR agonists . This interaction results in the activation of the KOR, leading to a series of intracellular events .
Result of Action
The molecular and cellular effects of the compound’s action would be primarily related to its role as a KOR agonist . Activation of the KOR can lead to analgesic effects, changes in mood, and alterations in consciousness . .
Biochemical Analysis
Biochemical Properties
Endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with key enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, this compound can bind to specific proteins, altering their conformation and activity, thereby modulating biochemical pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival . Furthermore, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate specific receptors, triggering downstream signaling pathways that result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects on cellular function and metabolism . At higher doses, this compound can induce toxic or adverse effects, such as cellular apoptosis and tissue damage . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, this compound has been shown to interact with enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in the levels of intermediates and overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects . The distribution of this compound within tissues can also affect its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound has been found to localize to the mitochondria, where it influences mitochondrial function and metabolism . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall efficacy .
Preparation Methods
The synthesis of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane typically involves a multi-step process. One common synthetic route starts with (S)-configured 4-oxopiperidine-2-carboxylate. The key steps include:
Hydrogenation: of an α,β-unsaturated ester to obtain cis- and trans-configured diesters.
Reductive amination: of a ketone to yield the endo-configured bicyclic amines.
Chiral HPLC: separation to obtain enantiomerically pure compounds.
Chemical Reactions Analysis
endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides under basic conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, particularly as a kappa-opioid receptor (KOR) agonist.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane can be compared with other bicyclic compounds such as:
Bicyclo[2.2.2]octane: Known for its use in the synthesis of natural products and pharmaceuticals.
Bicyclo[2.2.1]heptane: Commonly used in organic synthesis and as a structural motif in drug design.
The unique rigid structure and specific functional groups of this compound make it distinct from these similar compounds, offering unique advantages in various applications.
Properties
IUPAC Name |
tert-butyl N-[(1R,2R,5S)-8-azabicyclo[3.2.1]octan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-5-8-4-6-9(10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZCIFZEEFNPOF-IVZWLZJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2CCC1N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]2CC[C@H]1N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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